molecular formula C29H26ClFN4O4S B1662979 Lapatinib Ditosylate CAS No. 388082-78-8

Lapatinib Ditosylate

Cat. No.: B1662979
CAS No.: 388082-78-8
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lapatinib Ditosylate Hydrate, also known as this compound or Tykerb, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and the epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

Lapatinib functions as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets (HER2/ERBB2 and HER1/EGFR/ERBB1), thereby preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cellular proliferation and induction of apoptosis .

Biochemical Pathways

By inhibiting HER2 and EGFR, Lapatinib disrupts several downstream signaling pathways, including the PI3K/Akt and the MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. Their disruption leads to the inhibition of tumor cell growth .

Pharmacokinetics

The pharmacokinetic properties of Lapatinib involve its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and its bioavailability is variable, but it increases with food intake . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated pathways, with minor involvement of CYP2C19 and CYP2C8 . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing, and 14.2 hours after a single dose . Most of the drug is excreted in the feces .

Result of Action

The molecular and cellular effects of Lapatinib’s action include the inhibition of tumor cell growth and the induction of apoptosis . By blocking the activity of HER2 and EGFR, Lapatinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of Lapatinib can be influenced by various environmental factors. For instance, the solubility of Lapatinib in water is poor, which can pose challenges for its oral delivery . Studies have shown that the water solubility of lapatinib can be improved through complexation techniques with β-cyclodextrin and a suitable ternary agent . This results in increased dissolution and enhanced in vitro anticancer activity in a breast cancer cell line .

Biochemical Analysis

Biochemical Properties

Lapatinib ditosylate hydrate plays a crucial role in biochemical reactions by inhibiting the tyrosine kinase domains of HER2 and EGFR. It binds to the intracellular phosphorylation domain of these receptors, preventing receptor autophosphorylation upon ligand binding . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various enzymes and proteins, including HER2, EGFR, and other associated signaling molecules, to exert its therapeutic effects .

Cellular Effects

This compound hydrate has profound effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells by blocking the signaling pathways mediated by HER2 and EGFR . This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential. Additionally, this compound hydrate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound hydrate involves its binding to the ATP-binding site of the tyrosine kinase domains of HER2 and EGFR . This binding prevents the autophosphorylation of these receptors, thereby inhibiting their activation and subsequent signaling. The compound also induces changes in gene expression and promotes apoptosis by disrupting key signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrate have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy may decrease due to degradation over extended periods . Long-term studies have shown that this compound hydrate can maintain its anti-cancer activity, although some degradation products may form over time . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound hydrate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased therapeutic efficacy, but they may also result in toxic or adverse effects . For example, in canine models, a dose of 35 mg/kg/day was found to be well-tolerated for up to 7 weeks, but higher doses or prolonged administration led to hepatic toxicity and weight loss . These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound hydrate undergoes extensive metabolism primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 . The compound is metabolized into various oxidized metabolites, which are then excreted primarily through feces . Understanding these metabolic pathways is essential for predicting drug interactions and optimizing therapeutic regimens .

Transport and Distribution

The transport and distribution of this compound hydrate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound exhibits high protein binding (>99%), which affects its bioavailability and distribution . It is primarily distributed to tissues with high expression of HER2 and EGFR, such as breast cancer tissues . The compound’s poor aqueous solubility poses challenges for its oral delivery, necessitating formulation strategies to enhance its bioavailability .

Subcellular Localization

This compound hydrate is localized primarily in the intracellular compartments where HER2 and EGFR are present . Its activity is influenced by its ability to bind to the ATP-binding sites of these receptors, which are located on the intracellular side of the cell membrane . The compound’s subcellular localization is critical for its function, as it needs to access these receptors to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lapatinib involves several key steps. One of the primary methods includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline to form N-[3-chloro-4-(3’-fluorobenzyloxy)phenyl]-6-iodo-quinazoline. This intermediate is then reacted with (1,3-dioxolan-2-yl)-2-(tributylstannyl)furan to yield 5-(4-{3-chloro-4-(3-fluorobenzyloxy)anilino}-6-quinazolinyl)-furan-2-carbaldehyde .

Industrial Production Methods: An improved industrial process for the preparation of lapatinib involves the Meerwein reaction as a key step in the aryl carbon-carbon bond formation, avoiding costly boronate coupling chemistry used in conventional synthesis . This method enhances the efficiency and cost-effectiveness of lapatinib production.

Chemical Reactions Analysis

Types of Reactions: Lapatinib undergoes various chemical reactions, including:

    Oxidation: Lapatinib can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert lapatinib to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can modify the aromatic rings of lapatinib.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .

Scientific Research Applications

Lapatinib has a wide range of scientific research applications:

Comparison with Similar Compounds

    Trastuzumab: Another HER2 inhibitor used in breast cancer treatment.

    Erlotinib: An EGFR inhibitor used for non-small cell lung cancer.

    Gefitinib: An EGFR inhibitor used for certain types of breast and lung cancers.

Comparison: Lapatinib is unique in its dual inhibition of both HER2 and EGFR, making it particularly effective in cases where tumors overexpress both receptors . Unlike trastuzumab, which is a monoclonal antibody, lapatinib is a small molecule inhibitor, allowing it to be administered orally . Additionally, lapatinib has shown effectiveness in trastuzumab-resistant breast cancer cell lines .

Lapatinib’s ability to target multiple pathways and its oral bioavailability make it a valuable addition to the arsenal of cancer therapies.

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046675
Record name Lapatinib
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Molecular Weight

581.1 g/mol
Source PubChem
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Physical Description

Solid
Record name Lapatinib
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Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L
Record name Lapatinib
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Record name Lapatinib
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Mechanism of Action

Lapatinib is a 4-anilinoquinazoline kinase inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2)with a dissociation half-life of ≥300 minutes. Lapatinib inhibits ERBB-driven tumor cell growth in vitro and in various animal models. An additive effect was demonstrated in an in vitro study when lapatinib and 5-florouracil (the active metabolite of capecitabine) were used in combination in the 4 tumor cell lines tested. The growth inhibitory effects of lapatinib were evaluated in trastuzumab-conditioned cell lines. Lapatinib retained significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing medium in vitro. These in vitro findings suggest non-cross-resistance between these two agents., Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells., Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors., Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies.
Record name Lapatinib
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CAS No.

231277-92-2, 913989-15-8, 388082-78-8
Record name Lapatinib
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Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
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Synthesis routes and methods I

Procedure details

A solution of lapatinib ditosylate was converted to its free base form, lapatinib, by washing a solution with aqueous NaOH followed by concentration. Lapatinib: 1H NMR (300 MHz, d6-DMSO): δ 2.98 (t, J=6.75 Hz, 1H), 3.04 (s, 1H), 3.29 (t, J=6.6 Hz, 1H), 3.83 (s, 1H), 5.28 (s, 1H), 6.50 (d, J=3.0 Hz, 1H), 7.08 (d, J=3.3 Hz, 1H), 7.20 (m, 1H), 7.33 (m, 4H), 7.48 (m, 1H), 7.76 (m, 1H), 7.80 (d, J=9 Hz, 1H), 8.04 (d, J=2.75 Hz, 1H), 8.17 (dd, J=8.7 Hz, J=1.8 Hz, 1H), 8.56 (s, 1H), 8.75 (d, J=1.8 Hz, 1H).
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Lapatinib ditosylate

Synthesis routes and methods II

Procedure details

Lapatinib prepared using the method of this embodiment can be isolated, or more preferably it can be directly converted into highly pure lapatinib ditosylate salt without isolation of the lapatinib from the step iii) reaction product mixture. The isolated lapatinib ditosylate has a HPLC purity of 97.0-99.9%, preferably >99.0%, most preferably >99.8%. The reaction product mixture from the step iii) is quenched with a basic aqueous solution such as aq. NaOH, separated and the organic phase is washed with an acidic aqueous solution such as aq. NH4Cl. The organic phase is then filtered and lapatinib ditosylate as crystalline Form I is obtained by crystallisation from the organic phase in the presence of p-toluenesulfonic acid. The lapatinib ditosylate is isolated by filtration or centrifugation, or other methods of solid isolation.
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Synthesis routes and methods III

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
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3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
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N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lapatinib Ditosylate
Reactant of Route 6
Reactant of Route 6
Lapatinib Ditosylate

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